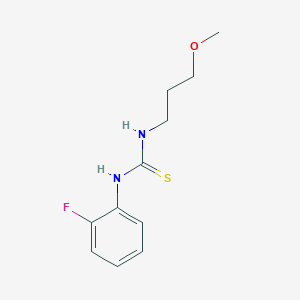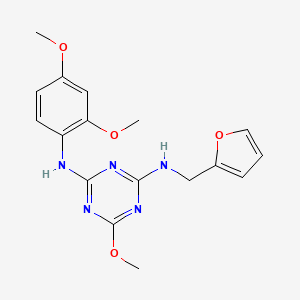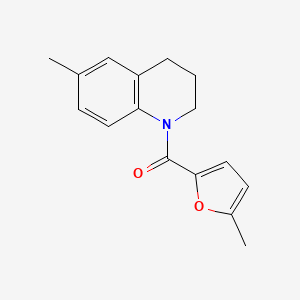![molecular formula C23H34N2O4 B5171165 N-cyclooctyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5171165.png)
N-cyclooctyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclooctyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide, commonly known as CR845, is a novel opioid receptor modulator that has been extensively studied for its potential therapeutic applications. It is a non-opioid drug that acts on the kappa opioid receptor (KOR) and has been shown to be effective in treating various conditions such as chronic pain, pruritus, and other inflammatory disorders.
Mechanism of Action
CR845 acts on the kappa opioid receptor (N-cyclooctyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide) and activates it, leading to the release of dynorphins, which are endogenous opioid peptides. This activation of the N-cyclooctyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide and release of dynorphins leads to analgesia, anti-inflammatory effects, and other physiological effects.
Biochemical and Physiological Effects:
CR845 has been shown to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation and also has anti-pruritic effects. The drug has also been shown to have anxiolytic and anti-depressant effects.
Advantages and Limitations for Lab Experiments
CR845 has several advantages for lab experiments. It is a non-opioid drug that acts on the N-cyclooctyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide, which makes it a safer alternative to traditional opioids. The drug has also been shown to have a low potential for abuse and addiction. However, the drug has some limitations, such as its high cost and limited availability.
Future Directions
There are several future directions for the study of CR845. The drug has shown promise in treating various medical conditions, and further research is needed to explore its full potential. Some possible future directions include studying the drug's potential use in treating opioid addiction and withdrawal symptoms, exploring its anti-inflammatory effects, and studying its potential use in treating other chronic pain conditions.
Conclusion:
In conclusion, CR845 is a novel opioid receptor modulator that has been extensively studied for its potential therapeutic applications. The drug has shown promise in treating various medical conditions such as chronic pain, pruritus, and other inflammatory disorders. Further research is needed to explore the drug's full potential and to develop new treatments for these conditions.
Synthesis Methods
The synthesis of CR845 involves the use of several chemical reactions that have been optimized to obtain a high yield and purity of the final product. The first step involves the synthesis of the intermediate compound, 1-(methoxyacetyl)-4-piperidinol, which is then reacted with N-cyclooctyl-4-hydroxybenzamide to obtain the final product, CR845.
Scientific Research Applications
CR845 has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to be effective in treating chronic pain, pruritus, and other inflammatory disorders. The drug has also been studied for its potential use in treating opioid addiction and withdrawal symptoms.
properties
IUPAC Name |
N-cyclooctyl-4-[1-(2-methoxyacetyl)piperidin-4-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O4/c1-28-17-22(26)25-15-13-21(14-16-25)29-20-11-9-18(10-12-20)23(27)24-19-7-5-3-2-4-6-8-19/h9-12,19,21H,2-8,13-17H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBWDKJLASRZAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)NC3CCCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclooctyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-({[(4-chlorophenyl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5171102.png)
![2,2'-(1,4-piperazinediyl)bis[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-4(5H)-one]](/img/structure/B5171103.png)
![ethyl 4-[3-(4-chlorophenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate](/img/structure/B5171105.png)
![5-[3-(1-methyl-1H-imidazol-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-benzothiazol-2-amine](/img/structure/B5171112.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5171118.png)
![2-[(5-nitro-8-quinolinyl)amino]-1-butanol](/img/structure/B5171132.png)
![N-4-pyridinyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5171133.png)
![3-ethyl-5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5171144.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(propylamino)nicotinamide](/img/structure/B5171151.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide](/img/structure/B5171159.png)
![propyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5171175.png)